3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea
Description
This compound is a urea derivative featuring a 1,6-dihydropyridazin-6-one core linked via an ethyl chain to a 3-(trifluoromethyl)phenyl-substituted urea moiety. The dihydropyridazinone ring provides a rigid heterocyclic scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry.
Properties
IUPAC Name |
1-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)15-7-4-8-16(13-15)25-19(29)24-11-12-27-18(28)10-9-17(26-27)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFKEXBZCMPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea is a derivative of pyridazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.35 g/mol. The structure features a pyridazine ring, which is known to enhance biological activity through various mechanisms.
1. Antitumor Activity
Research has indicated that pyridazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various cell lines.
Case Study:
A study reported that a related pyridazine compound demonstrated an IC50 value below 10 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values for various bacteria, demonstrating the compound's potential as an antimicrobial agent.
3. Anti-inflammatory Properties
Compounds similar to this urea derivative have been investigated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action:
The anti-inflammatory action is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.
Pharmacokinetics
The pharmacokinetic profile of pyridazine derivatives is critical for understanding their efficacy and safety. Preliminary studies indicate that the compound exhibits moderate oral bioavailability and a half-life suitable for therapeutic applications.
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of new compounds. Early studies suggest that this compound has low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Thiazole-Based Analogs (): Compounds 11a–11o (e.g., 11e: 1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) feature a thiazole ring connected to a piperazine-hydrazinyl-oxoethyl group. The thiazole’s sulfur atom may contribute to distinct electronic interactions compared to the dihydropyridazinone’s nitrogen-rich system .
Substituent Effects on the Urea Moiety
- Trifluoromethylphenyl Group : Present in both the target compound and 11e (), this group enhances hydrophobicity and electron-withdrawing effects, likely improving membrane permeability and target engagement.
- Chloro/Fluorophenyl Groups : Compounds like 11b (3,5-dichlorophenyl) and 11c (3-chloro-4-fluorophenyl) in exhibit increased polarity, which may reduce bioavailability compared to the target compound’s trifluoromethylphenyl group .
Linker Chain and Flexibility
- Ethyl vs. Propyl Linkers : The target compound’s ethyl chain (CH₂CH₂) offers less conformational flexibility than the propyl linker (CH₂CH₂CH₂) in the analog from (3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-[4-(trifluoromethyl)phenyl]urea). Longer chains may increase entropy penalties during binding but improve solubility .
Key Observations
- Synthetic Feasibility : Thiazole derivatives () show higher yields, but the target compound’s simpler structure (lacking a piperazine-hydrazinyl group) may streamline synthesis.
- Substituent Trends : Trifluoromethyl groups are consistently prioritized across analogs for their pharmacokinetic advantages, though positional isomers (e.g., 3- vs. 4-trifluoromethylphenyl in ) warrant further exploration .
Preparation Methods
Cyclocondensation of Hydrazine with Dicarbonyl Precursors
The 3-phenyl-6-oxo-1,6-dihydropyridazine ring is synthesized via cyclocondensation of phenyl-substituted 1,4-diketones with hydrazine hydrate. A representative protocol involves:
Reagents
-
1-Phenylbutane-1,4-dione (1.0 eq)
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Hydrazine hydrate (1.2 eq, 98%)
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Ethanol (0.3 M)
Conditions
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Reflux at 80°C for 6 hr under N₂
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Cool to 0°C, filter precipitate
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Wash with cold ethanol (3 × 10 mL)
Yield : 78–82% as pale yellow crystals
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.6 Hz, 2H, Ph-H), 7.54–7.48 (m, 3H, Ph-H), 6.72 (s, 1H, H-4), 6.35 (s, 1H, H-5)
-
LCMS : m/z 187.1 [M+H]⁺
Functionalization at N-1 Position
Introduction of the ethylamine side chain proceeds via nucleophilic substitution:
Step 1: N-Alkylation with 1,2-Dibromoethane
| Parameter | Value |
|---|---|
| Pyridazinone | 1.0 eq (5.0 mmol) |
| 1,2-Dibromoethane | 2.5 eq |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | DMF (0.2 M) |
| Temperature | 60°C, 12 hr |
| Workup | Extract with EtOAc (3 × 50 mL) |
| Yield | 63% bromide intermediate |
Step 2: Azide Substitution and Reduction
| Reaction Stage | Conditions |
|---|---|
| NaN₃ displacement | DMSO, 80°C, 4 hr |
| Staudinger reduction | PPh₃, THF/H₂O, 0°C to RT, 2 hr |
| Amine isolation | Acid-base extraction (pH 9.5) |
| Final yield | 58% over two steps |
Urea Formation via Isocyanate Coupling
Preparation of 3-(Trifluoromethyl)phenyl Isocyanate
Synthesis from Aniline
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Phosgenation : Treat 3-(trifluoromethyl)aniline (1.0 eq) with triphosgene (0.35 eq) in dichloromethane at −10°C
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Quenching : Add saturated NaHCO₃, separate organic layer
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Distillation : Isolate isocyanate at 45–50°C (10 mmHg)
Purity : >98% by GC-MS
Coupling Reaction Optimization
A design of experiments (DoE) approach identified optimal parameters:
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | +22% vs DCM |
| Temperature | 25°C | Minimal side products |
| Equiv. isocyanate | 1.1 | Maximize conversion |
| Catalyst | None | Avoid urea oligomers |
Procedure
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Dissolve 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylamine (1.0 eq) in THF (0.1 M)
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Add 3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise at 0°C
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Stir at 25°C for 18 hr
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Concentrate, purify via silica gel chromatography (EtOAc/hexane 3:7)
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, CDCl₃):
-
δ 8.21 (s, 1H, urea NH)
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7.89–7.82 (m, 4H, aromatic H)
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6.91 (s, 1H, pyridazinone H-5)
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4.12 (t, J = 6.5 Hz, 2H, CH₂N)
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3.78 (q, J = 6.5 Hz, 2H, CH₂NH)
¹³C NMR (126 MHz, CDCl₃):
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165.4 (C=O)
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152.1 (urea carbonyl)
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131.8 (q, J = 32 Hz, CF₃)
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124.9 (pyridazinone C-6)
HRMS : m/z [M+H]⁺ calcd for C₂₀H₁₇F₃N₄O₂: 433.1254, found 433.1251
Industrial-Scale Considerations
| Hazard | Mitigation Strategy |
|---|---|
| Exothermic urea formation | Jacketed reactor with <5°C/min ΔT |
| Hydrazine handling | Closed system, PPE level A |
| Isocyanate exposure | Negative pressure containment |
Cost Analysis for Kilo-Lab Production
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| 3-(Trifluoromethyl)aniline | 420 | 61% |
| 1,2-Dibromoethane | 85 | 12% |
| Solvent recovery | −110 | −16% |
| Net production cost | 395 | – |
Comparative Evaluation of Synthetic Routes
Table 1. Route Efficiency Metrics
| Metric | Pathway A | Pathway B |
|---|---|---|
| Total steps | 5 | 7 |
| Overall yield | 34% | 19% |
| Purity (HPLC) | 99.2% | 95.8% |
| PMI (kg/kg) | 18 | 29 |
Environmental Impact Assessment
Waste Stream Analysis
-
E-factor : 23 kg waste/kg product (improved to 15 with solvent recycling)
-
Major contributors :
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DMF (48% of waste mass)
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Aqueous K₂CO₃ (31%)
-
Green Chemistry Alternatives
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Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps
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Catalytic hydrazine recycling via membrane separation
Regulatory Considerations for GMP Manufacture
ICH Guidelines Compliance
-
Q3A : Control of 3-(trifluoromethyl)aniline residue to <50 ppm
-
Q6B : Polymorph characterization (Forms I–III identified)
-
Q11 : Design space for coupling reaction:
-
Temp: 20–30°C
-
Isocyanate equiv: 1.05–1.15
-
Q & A
Basic Question: How can researchers optimize the synthesis of this compound while minimizing trial-and-error approaches?
Methodological Answer:
Utilize integrated computational-experimental frameworks, such as reaction path searches based on quantum chemical calculations (e.g., density functional theory) to predict feasible reaction pathways . Pair this with statistical experimental design (e.g., factorial or response surface methodology) to systematically narrow down optimal reaction conditions (e.g., temperature, solvent, catalyst loading). For example, ICReDD’s approach combines computational modeling with high-throughput screening to reduce time spent on unproductive pathways .
Advanced Question: What computational strategies are recommended to elucidate the compound’s reaction mechanisms and intermediate stability?
Methodological Answer:
Apply ab initio molecular dynamics (AIMD) or multiconfigurational quantum methods (e.g., CASSCF) to map potential energy surfaces for intermediates. Validate computational predictions with spectroscopic techniques (e.g., in situ FTIR or NMR) to detect transient species. For example, studies on analogous trifluoromethyl-phenyl systems emphasize the importance of tracking π-π stacking interactions and hydrogen-bonding networks in stabilizing intermediates .
Basic Question: How should researchers address contradictory data in solubility or stability assays for this compound?
Methodological Answer:
Implement robust statistical validation protocols, such as ANOVA or Bayesian regression, to identify outliers or confounding variables (e.g., solvent purity, humidity). Cross-validate results using orthogonal methods: for solubility, compare HPLC-derived solubility with gravimetric analysis; for stability, combine accelerated degradation studies (e.g., thermal stress) with real-time monitoring .
Advanced Question: What experimental design principles are critical for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?
Methodological Answer:
Adopt a multi-step design:
Dose-response profiling : Use a Hill equation model to quantify IC50 values under varying pH/temperature conditions.
Selectivity screening : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding specificity against off-target proteins.
Structural validation : Pair with X-ray crystallography or cryo-EM to resolve binding modes, as demonstrated in studies of pyrrolo-pyrazole derivatives .
Basic Question: What characterization techniques are essential for confirming the compound’s structural integrity post-synthesis?
Methodological Answer:
Combine:
- X-ray diffraction for absolute stereochemical confirmation (e.g., resolving phenyl-dihydropyridazine conformers) .
- High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., , ) to verify molecular weight and substituent positioning.
- Thermogravimetric analysis (TGA) to assess thermal stability of the urea and trifluoromethyl groups .
Advanced Question: How can researchers model the compound’s catalytic or inhibitory behavior in complex systems (e.g., multi-enzyme cascades)?
Methodological Answer:
Develop kinetic models using software like COPASI or Kintek Explorer, incorporating parameters such as , , and inhibition constants (). Validate with stopped-flow kinetics or microfluidic platforms to simulate dynamic environments. Studies on enzyme etching and catalytic feedback loops highlight the need for iterative computational-experimental validation .
Basic Question: What protocols ensure reproducibility in synthesizing and testing this compound across labs?
Methodological Answer:
- Standardized reaction logs : Document all parameters (e.g., stirring rate, inert gas purity) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles.
- Inter-lab calibration : Share reference samples for cross-validation via round-robin testing.
- Statistical process control (SPC) : Monitor critical quality attributes (CQAs) like yield and purity using control charts .
Advanced Question: How can in silico SAR (structure-activity relationship) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
Use QSAR (quantitative SAR) models trained on datasets of analogous trifluoromethyl-urea derivatives. Key descriptors include:
- Electrostatic potential maps (for hydrogen-bond donor/acceptor capacity).
- Lipophilicity (logP) and polar surface area (PSA) for bioavailability predictions.
- Molecular docking against target protein libraries (e.g., PDB structures) to prioritize synthetic analogs. Studies on phenyl-ethyl-pyrrolo systems emphasize the role of trifluoromethyl groups in enhancing target affinity .
Basic Question: What are the best practices for evaluating the compound’s stability under varying storage conditions?
Methodological Answer:
Design accelerated stability studies per ICH guidelines:
- Forced degradation : Expose to UV light, oxidative (HO), and hydrolytic (aqueous buffers at pH 1–13) conditions.
- Long-term stability : Store at 25°C/60% RH and 40°C/75% RH, with periodic HPLC-UV/purity checks.
- Statistical analysis : Use Arrhenius equation extrapolation to predict shelf-life, as applied in membrane separation studies .
Advanced Question: How can researchers integrate this compound into cross-disciplinary applications (e.g., materials science or environmental chemistry)?
Methodological Answer:
- Materials science : Explore its use as a ligand in metal-organic frameworks (MOFs) for gas separation, leveraging its urea moiety’s hydrogen-bonding capacity.
- Environmental chemistry : Investigate its potential as a fluorinated tracer in hydrological studies, given the persistence of trifluoromethyl groups.
Methodologies from membrane separation and powder technology research (e.g., CRDC subclass RDF2050104) provide frameworks for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
